molecular formula C24H26FN5O5 B11014236 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide

Cat. No.: B11014236
M. Wt: 483.5 g/mol
InChI Key: YTKCVTBUMRDORO-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, often associated with pharmaceutical properties.

Properties

Molecular Formula

C24H26FN5O5

Molecular Weight

483.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]acetamide

InChI

InChI=1S/C24H26FN5O5/c1-34-20-11-16-18(12-21(20)35-2)27-15-30(24(16)33)14-22(31)26-13-23(32)29-9-7-28(8-10-29)19-6-4-3-5-17(19)25/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,26,31)

InChI Key

YTKCVTBUMRDORO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinazolinone derivative reacts with 2-fluorophenylpiperazine.

    Formation of the Final Compound: The final step involves coupling the intermediate with an acetamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, especially at the fluorophenyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it can serve as a probe to study the function of quinazolinone-containing enzymes or receptors.

Medicine

The compound’s structure suggests potential pharmaceutical applications, such as in the development of drugs targeting central nervous system disorders or cancer.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking their natural substrates, while the piperazine moiety can interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-(2-oxoethyl)acetamide: Lacks the methoxy and fluorophenyl groups, potentially reducing its biological activity.

    6,7-dimethoxy-4-oxoquinazoline: Lacks the piperazine moiety, which may limit its pharmaceutical applications.

    N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)acetamide: Lacks the quinazolinone core, which is crucial for certain biological activities.

Biological Activity

Overview

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide (CAS Number 1574336-59-6) is a synthetic organic molecule with potential therapeutic applications. Its structure features a quinazoline core, known for anticancer properties, and a piperazine moiety, which may enhance its pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.

PropertyValue
Molecular FormulaC23H25N5O4
Molecular Weight435.5 g/mol
Structural FeaturesQuinazoline core, Piperazine moiety

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity . They are known to inhibit specific kinases involved in cancer progression. For instance:

  • Inhibition of Kinases : Quinazoline derivatives are effective in inhibiting various kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which play crucial roles in tumor growth and angiogenesis .
  • Cell Viability Assays : Studies utilizing MTT assays have shown that this compound can reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer pathways, supporting its role as an anticancer agent .

Antimicrobial Activity

Besides anticancer properties, the compound also demonstrates antimicrobial activity . Quinazoline derivatives have been evaluated for their effectiveness against various microbial strains:

  • In vitro Studies : Antimicrobial assays have indicated that certain analogs of quinazoline compounds exhibit significant activity against bacterial and fungal strains .
  • Comparison with Standards : The antimicrobial efficacy of this compound has been compared with standard drugs like ciprofloxacin and fluconazole, showing comparable or superior results in some cases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The quinazoline moiety likely inhibits key enzymes involved in signaling pathways critical for cancer cell proliferation and survival.
  • Receptor Interaction : The piperazine component may interact with specific receptors on cell surfaces, modulating their activity and influencing cellular responses .
  • Disruption of Cellular Processes : The compound may affect essential cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of the compound using various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells.

Study 2: Antimicrobial Efficacy Testing

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity compared to standard antibiotics.

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